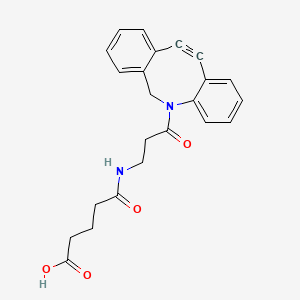
Dbco-(CH2)2-NH2-CO-(CH2)3cooh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Dbco-(CH2)2-NH2-CO-(CH2)3cooh is a derivative of dibenzocyclooctyne, which is widely used in bioorthogonal chemistry. This compound is particularly valuable for its ability to participate in strain-promoted azide-alkyne cycloaddition reactions, commonly known as “click” chemistry. This makes it a useful tool for labeling and modifying biomolecules such as proteins and nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dbco-(CH2)2-NH2-CO-(CH2)3cooh typically involves the reaction of glutaric anhydride with dibenzocyclooctyne-amine. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified using standard chromatographic techniques .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Dbco-(CH2)2-NH2-CO-(CH2)3cooh primarily undergoes strain-promoted azide-alkyne cycloaddition reactions. This type of reaction is highly selective and efficient, making it ideal for bioorthogonal applications .
Common Reagents and Conditions:
Reagents: Azides, carboxylic acids, and their active esters.
Conditions: Typically carried out at room temperature in an inert atmosphere to prevent side reactions.
Major Products: The major product of the reaction between this compound and azides is a stable triazole linkage. This product is highly stable and can be used for further functionalization of biomolecules .
Aplicaciones Científicas De Investigación
Dbco-(CH2)2-NH2-CO-(CH2)3cooh has a wide range of applications in scientific research:
Chemistry: Used for the site-specific labeling of molecules in complex mixtures.
Biology: Facilitates the study of protein-protein interactions and cellular processes by enabling the attachment of fluorescent probes.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of Dbco-(CH2)2-NH2-CO-(CH2)3cooh involves its ability to undergo strain-promoted azide-alkyne cycloaddition reactions. This reaction is facilitated by the strained ring structure of dibenzocyclooctyne, which lowers the activation energy required for the reaction. The resulting triazole linkage is highly stable and can be used to attach various functional groups to biomolecules .
Comparación Con Compuestos Similares
- Dibenzocyclooctyne-amine
- Dibenzocyclooctyne-acid
- Dibenzocyclooctyne-N-hydroxysuccinimidyl ester
- Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester
Uniqueness: Dbco-(CH2)2-NH2-CO-(CH2)3cooh is unique due to its dual functional groups, which allow it to participate in both amide bond formation and strain-promoted azide-alkyne cycloaddition reactions. This dual functionality makes it a versatile tool for a wide range of applications in chemistry, biology, and medicine .
Propiedades
IUPAC Name |
5-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c26-21(10-5-11-23(28)29)24-15-14-22(27)25-16-19-8-2-1-6-17(19)12-13-18-7-3-4-9-20(18)25/h1-4,6-9H,5,10-11,14-16H2,(H,24,26)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVCCHBUMXZEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B8212512.png)
![N-Phenyldibenzo[b,d]furan-4-amine](/img/structure/B8212519.png)

![(R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate](/img/structure/B8212531.png)


